molecular formula C19H12F4N2O2 B2988331 N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797644-07-5

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2988331
CAS RN: 1797644-07-5
M. Wt: 376.311
InChI Key: HBADCUVBQKHEIK-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK137647A, is a small molecule inhibitor of the protein kinase B (PKB) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Fluorinating Agent

N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], have been synthesized for direct fluorination applications. These compounds are capable of converting various substrates to their fluorinated counterparts at ambient temperatures, demonstrating the utility of such agents in introducing fluorine atoms into organic molecules (Banks & Khazaei, 1990).

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds are pivotal due to their pharmacological properties. For example, the development of selective and orally efficacious inhibitors of the Met kinase superfamily highlights the importance of fluorinated pyridin-2-yloxy benzamide derivatives. These inhibitors have shown promise in cancer treatment, demonstrating complete tumor stasis in preclinical models (Schroeder et al., 2009).

Antineoplastic Activity

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor containing the trifluoromethyl and pyridinyl groups, has shown significant efficacy in Phase I clinical trials for chronic myelogenous leukemia. This underscores the role of fluorinated benzamide derivatives in developing new cancer therapies (Gong et al., 2010).

Organic Synthesis

The synthesis and characterization of new thiourea derivatives, including those with fluorinated phenyl groups, have demonstrated significant antimicrobial activity. These findings illustrate the versatility of fluorinated benzamide derivatives in synthesizing compounds with potential applications in addressing microbial resistance (Limban, Marutescu & Chifiriuc, 2011).

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2/c20-16-8-7-13(11-15(16)19(21,22)23)25-18(26)12-4-3-5-14(10-12)27-17-6-1-2-9-24-17/h1-11H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBADCUVBQKHEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide

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